molecular formula C9H11NO3 B15467877 3-Pyridinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, methyl ester CAS No. 56717-07-8

3-Pyridinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, methyl ester

Cat. No.: B15467877
CAS No.: 56717-07-8
M. Wt: 181.19 g/mol
InChI Key: NBIGDHZXBVIMAI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, methyl ester (IUPAC name) is a substituted pyridine derivative featuring a methyl ester group at the 3-position, hydroxy and methyl substituents at the 4-, 2-, and 6-positions, respectively. Pyridinecarboxylate esters are widely utilized as intermediates in organic synthesis, pharmaceutical research, and agrochemical development due to their tunable electronic and steric properties .

Properties

CAS No.

56717-07-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-5-4-7(11)8(6(2)10-5)9(12)13-3/h4H,1-3H3,(H,10,11)

InChI Key

NBIGDHZXBVIMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)C(=O)OC

Origin of Product

United States

Biological Activity

3-Pyridinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, methyl ester (commonly referred to as methyl 4-hydroxy-2,6-dimethyl-3-pyridinecarboxylate) is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical and Physical Properties

  • Molecular Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 591124
  • Structure : The compound features a pyridine ring substituted with hydroxyl and methyl groups, which contribute to its biological properties.

1. Antioxidant Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit significant antioxidant properties. The hydroxyl groups in the structure enhance electron donation, which is crucial for scavenging free radicals. A study showed that related compounds demonstrated effective radical-scavenging activity in various assays, suggesting potential applications in preventing oxidative stress-related diseases .

2. Chelating Properties

Pyridinecarboxylic acids are known for their chelating ability, particularly with metal ions such as iron and aluminum. This property is beneficial in reducing metal toxicity and enhancing bioavailability of essential nutrients. The chelation efficiency was studied using potentiometric titrations and NMR spectroscopy, revealing that these compounds can effectively bind to metal ions under physiological conditions .

3. Anti-inflammatory Effects

A study explored the anti-inflammatory potential of similar pyridine derivatives. These compounds were shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Study 1: Antioxidant Activity Assessment

In a controlled experiment, methyl 4-hydroxy-2,6-dimethyl-3-pyridinecarboxylate was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated a significant reduction in DPPH concentration, demonstrating its effectiveness as an antioxidant agent. This aligns with findings from other studies on related compounds showing similar activities .

Case Study 2: Chelation Efficacy

A comparative study assessed the chelation efficiency of methyl 4-hydroxy-2,6-dimethyl-3-pyridinecarboxylate with iron(III) ions. Using spectrophotometric methods, it was found that the compound forms stable complexes with iron ions, which could be leveraged for therapeutic applications in conditions like iron overload diseases .

Research Findings

Study Focus Findings
Dalton Transactions (2009)Chelating agentsIdentified potential of pyridine derivatives as chelators for iron and aluminum .
PMC Article (2024)Antioxidant propertiesHighlighted significant radical-scavenging activity of related compounds .
GuideChem Report (2009)General propertiesProvided foundational chemical data supporting biological activity claims .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyridinecarboxylate esters is presented below, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methyl 5,6-dimethylnicotinate (1174028-18-2) 5,6-dimethyl, 3-carbomethoxy C₉H₁₁NO₂ 165.19 Methyl ester at C3; methyl groups at C5 and C6 positions
5,6-Diaminonicotinic acid methyl ester (104685-76-9) 5,6-diamino, 3-carbomethoxy C₇H₉N₃O₂ 167.17 Amino groups at C5 and C6; increased polarity and hydrogen-bonding capacity
Methyl 5-bromo-2-cyanonicotinate (1379342-70-7) 5-bromo, 2-cyano, 3-carbomethoxy C₈H₅BrN₂O₂ 241.04 Bromo and cyano substituents enhance reactivity for cross-coupling reactions
N-Oxide-2,4-dimethyl-3-pyridinecarboxylic acid ethyl ester (405058-67-5) 2,4-dimethyl, N-oxide, 3-carboethoxy C₁₀H₁₃NO₃ 195.21 N-Oxide group increases solubility and modifies electronic properties

Physicochemical Properties

Compound Name (CAS No.) LogP Water Solubility (mg/L) Vapor Pressure (mm Hg) Boiling Point (°C) Key Observations
Methyl nicotinate (93-60-7) 0.64 16,830 0.113 @ 20°C 220–225 High water solubility due to minimal substituents; baseline for comparisons
Methyl 5,6-dimethylnicotinate (1174028-18-2) Not reported Not reported Not reported Not reported Methyl groups reduce solubility compared to unsubstituted analogs
5,6-Diaminonicotinic acid methyl ester (104685-76-9) 1.195 Not reported Not reported Not reported Amino groups increase LogP slightly but retain moderate polarity
Methyl 5-bromo-2-cyanonicotinate (1379342-70-7) Predicted: -4.71 Not reported Predicted: 343.5 Predicted: 343.5 Bromo and cyano groups contribute to high density (1.69 g/cm³) and thermal stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Pyridinecarboxylic acid, 4-hydroxy-2,6-dimethyl-, methyl ester, and what methodological challenges arise during optimization?

  • Answer : The synthesis typically involves multi-step reactions, including esterification, hydroxylation, and methylation. For example, analogous pyridine derivatives are synthesized via cyclization using acidic catalysts (e.g., BF₃·Et₂O) . Key challenges include controlling regioselectivity during hydroxylation and avoiding ester hydrolysis under acidic/basic conditions. Purification often requires column chromatography or recrystallization, with yields optimized by adjusting reaction temperature (e.g., 0–60°C) and solvent polarity .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral overlaps resolved?

  • Answer : Core techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C2/C6, ester carbonyl at C3) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting impurities .
  • Mass Spectrometry : ESI-MS for molecular weight verification (e.g., [M+H]+ at m/z 211.1) .
    Spectral overlaps (e.g., hydroxyl vs. ester carbonyl signals) are resolved using 2D NMR (HSQC, HMBC) .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particulates are generated .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis or oxidation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), guided by the hydroxyl and ester groups’ hydrogen-bonding potential. These methods require validation via comparative kinetics or crystallography .

Q. What strategies address contradictions in stability data under varying pH and temperature conditions?

  • Answer : Stability studies using accelerated degradation (40°C/75% RH) and pH-variation (1–13) reveal:

  • Acidic Conditions : Ester hydrolysis dominates, generating 4-hydroxy-2,6-dimethylnicotinic acid .
  • Alkaline Conditions : Demethylation at C4-hydroxyl occurs above pH 10 .
    Contradictions arise from solvent choice (aqueous vs. organic); mitigate by conducting stability assays in buffered solutions mimicking intended experimental conditions .

Q. How do structural modifications (e.g., replacing methyl ester with ethyl) impact pharmacological activity in preclinical models?

  • Answer : SAR studies show:

  • Ester Group : Methyl esters enhance bioavailability vs. ethyl due to lower steric hindrance .
  • Methyl Substitutions : 2,6-Dimethyl groups increase metabolic stability by shielding the pyridine ring from CYP450 oxidation .
    In vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) and ADMET profiling (e.g., microsomal stability) validate these trends .

Q. What in vitro models are suitable for evaluating the compound’s toxicity profile, and how do results correlate with regulatory thresholds?

  • Answer :

  • Acute Toxicity : Use zebrafish embryos (OECD TG 236) or HepG2 cells (MTT assay). LC₅₀/IC₅₀ values >100 µM align with OSHA/NTP guidelines for low-risk classification .
  • Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenicity; negative results indicate compliance with IARC Group 4 (non-carcinogenic) .

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